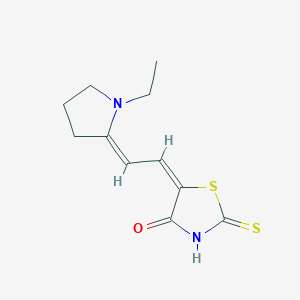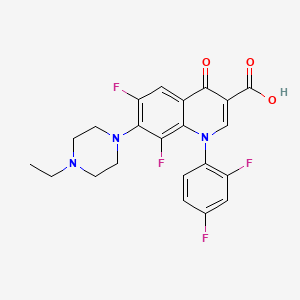
Methyl(2,2,2-trifluoro-ethoxo){1,2-bis(diphenylphosphino)ethane}palladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(2,2,2-trifluoro-ethoxo){1,2-bis(diphenylphosphino)ethane}palladium is a complex organometallic compound with the molecular formula C29H29F3OP2Pd. It is widely used in various chemical reactions, particularly in catalysis, due to its unique properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2,2,2-trifluoro-ethoxo){1,2-bis(diphenylphosphino)ethane}palladium typically involves the reaction of palladium precursors with 1,2-bis(diphenylphosphino)ethane and 2,2,2-trifluoroethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation and contamination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
Methyl(2,2,2-trifluoro-ethoxo){1,2-bis(diphenylphosphino)ethane}palladium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state palladium complexes.
Reduction: It can be reduced to lower oxidation state palladium species.
Substitution: The compound can participate in substitution reactions where ligands are exchanged
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or hydrides, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(II) complexes, while reduction can produce palladium(0) species .
科学研究应用
Methyl(2,2,2-trifluoro-ethoxo){1,2-bis(diphenylphosphino)ethane}palladium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents
Medicine: Research is ongoing to explore its applications in medicinal chemistry, including its role in the synthesis of complex pharmaceutical compounds
Industry: It is used in industrial processes for the production of fine chemicals and materials
作用机制
The mechanism by which Methyl(2,2,2-trifluoro-ethoxo){1,2-bis(diphenylphosphino)ethane}palladium exerts its effects involves the coordination of the palladium center with various ligands. This coordination facilitates the activation of substrates and the subsequent catalytic reactions. The molecular targets and pathways involved depend on the specific reaction and conditions .
相似化合物的比较
Similar Compounds
Bis(1,2-bis(diphenylphosphino)ethane)palladium(0): Another palladium complex with similar catalytic properties.
Palladium(II) acetate: A widely used palladium catalyst in organic synthesis.
Palladium(II) chloride: Commonly used in various catalytic processes.
Uniqueness
Methyl(2,2,2-trifluoro-ethoxo){1,2-bis(diphenylphosphino)ethane}palladium is unique due to the presence of the trifluoroethoxo group, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and selectivity in certain catalytic reactions, making it a valuable compound in both research and industrial applications .
属性
分子式 |
C31H30F3OPd-3 |
|---|---|
分子量 |
582.0 g/mol |
IUPAC 名称 |
carbanide;palladium;2,2,2-trifluoroethanol;1,4,4-triphenylbutylbenzene |
InChI |
InChI=1S/C28H24.C2H3F3O.CH3.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;3-2(4,5)1-6;;/h1-20H,21-22H2;6H,1H2;1H3;/q-2;;-1; |
InChI 键 |
NTTLHAQJLYWDBY-UHFFFAOYSA-N |
规范 SMILES |
[CH3-].C1=CC=C(C=C1)[C-](CC[C-](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(C(F)(F)F)O.[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


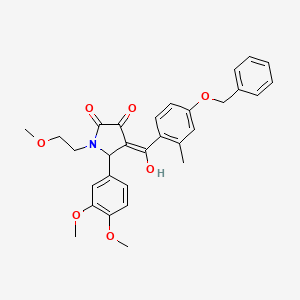





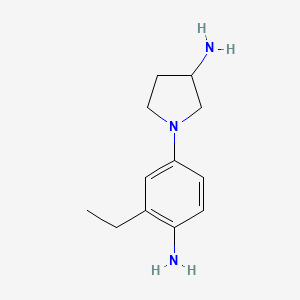
![2-[4-(Benzyloxy)butyl]-4,6-dimethoxy-3-methyl-1-benzofuran](/img/structure/B12891933.png)
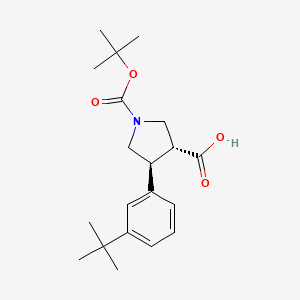
![2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B12891942.png)

